N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine
Description
N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a piperidine and thiomorpholine moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
Molecular Formula |
C16H25N5OS |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
[1-[6-(dimethylamino)pyrimidin-4-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H25N5OS/c1-19(2)14-10-15(18-12-17-14)21-5-3-4-13(11-21)16(22)20-6-8-23-9-7-20/h10,12-13H,3-9,11H2,1-2H3 |
InChI Key |
MBEQKQSOZBGBAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Thiomorpholine Group: The thiomorpholine group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiomorpholine moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminopyrimidine: A simpler pyrimidine derivative with similar core structure but lacking the piperidine and thiomorpholine groups.
Thiopiperidine derivatives: Compounds containing both piperidine and sulfur-containing groups, similar to the thiomorpholine moiety.
Uniqueness
N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine is unique due to its combination of functional groups, which imparts specific chemical reactivity and potential biological activities. The presence of both piperidine and thiomorpholine groups in a single molecule is relatively rare and can lead to unique interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
